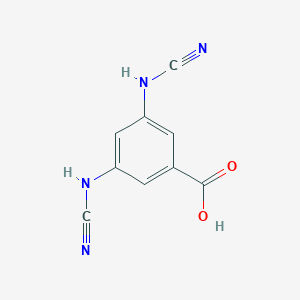
3,5-bis(cyanoamino)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-bis(cyanoamino)benzoic acid (BCB) is a chemical compound with a molecular formula of C15H8N6O4. It is a white crystalline powder that is soluble in water and ethanol. BCB has been the subject of extensive scientific research due to its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
3,5-bis(cyanoamino)benzoic Acid has been extensively studied for its potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. In materials science, 3,5-bis(cyanoamino)benzoic Acid has been used as a building block for the synthesis of novel polymers and materials. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been investigated for its potential as an anticancer agent and as a drug delivery system. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been studied for its ability to inhibit enzymes and as a fluorescent probe for the detection of proteins.
Mecanismo De Acción
The mechanism of action of 3,5-bis(cyanoamino)benzoic Acid varies depending on its application. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 3,5-bis(cyanoamino)benzoic Acid has also been studied as a drug delivery system, where it is used to encapsulate drugs and target specific cells or tissues. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to bind to enzymes and inhibit their activity.
Efectos Bioquímicos Y Fisiológicos
3,5-bis(cyanoamino)benzoic Acid has been shown to have various biochemical and physiological effects. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to induce apoptosis in cancer cells, which leads to cell death. 3,5-bis(cyanoamino)benzoic Acid has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid has been shown to inhibit the activity of enzymes and to act as a fluorescent probe for the detection of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-bis(cyanoamino)benzoic Acid in lab experiments is its versatility. 3,5-bis(cyanoamino)benzoic Acid can be used in various applications, including materials science, medicinal chemistry, and biochemistry. 3,5-bis(cyanoamino)benzoic Acid is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 3,5-bis(cyanoamino)benzoic Acid in lab experiments is its toxicity. 3,5-bis(cyanoamino)benzoic Acid has been shown to be toxic to cells at high concentrations, which limits its use in some applications.
Direcciones Futuras
There are several future directions for the study of 3,5-bis(cyanoamino)benzoic Acid. In materials science, 3,5-bis(cyanoamino)benzoic Acid can be used as a building block for the synthesis of novel materials with specific properties. In medicinal chemistry, 3,5-bis(cyanoamino)benzoic Acid can be further investigated as an anticancer agent and as a drug delivery system. In biochemistry, 3,5-bis(cyanoamino)benzoic Acid can be studied further for its ability to inhibit enzymes and as a fluorescent probe for the detection of proteins. Additionally, the toxicity of 3,5-bis(cyanoamino)benzoic Acid can be further investigated to determine its safety for use in various applications.
Conclusion
In conclusion, 3,5-bis(cyanoamino)benzoic Acid is a versatile chemical compound that has potential applications in various fields, including materials science, medicinal chemistry, and biochemistry. 3,5-bis(cyanoamino)benzoic Acid can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. The study of 3,5-bis(cyanoamino)benzoic Acid has the potential to lead to the development of novel materials, drugs, and diagnostic tools.
Métodos De Síntesis
3,5-bis(cyanoamino)benzoic Acid can be synthesized using various methods, including the reaction of 3,5-diaminobenzoic acid with cyanogen bromide or by the reaction of 3,5-diaminobenzoic acid with cyanuric chloride. The latter method involves the use of triethylamine as a catalyst and produces a higher yield of 3,5-bis(cyanoamino)benzoic Acid. The synthesis of 3,5-bis(cyanoamino)benzoic Acid can also be achieved using microwave-assisted synthesis, which is a more efficient and rapid method.
Propiedades
Número CAS |
183430-49-1 |
|---|---|
Nombre del producto |
3,5-bis(cyanoamino)benzoic Acid |
Fórmula molecular |
C9H6N4O2 |
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
3,5-bis(cyanoamino)benzoic acid |
InChI |
InChI=1S/C9H6N4O2/c10-4-12-7-1-6(9(14)15)2-8(3-7)13-5-11/h1-3,12-13H,(H,14,15) |
Clave InChI |
SVPVVJCSELVSTL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1NC#N)NC#N)C(=O)O |
SMILES canónico |
C1=C(C=C(C=C1NC#N)NC#N)C(=O)O |
Sinónimos |
Benzoic acid, 3,5-bis(cyanoamino)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




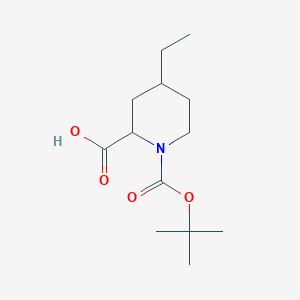
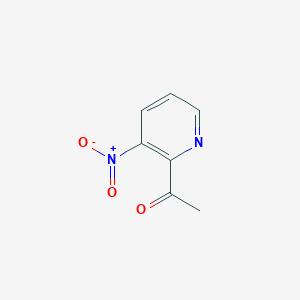


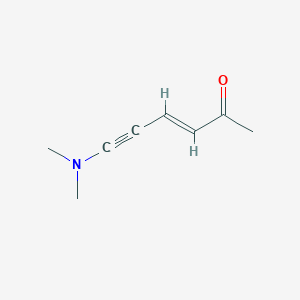


![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)
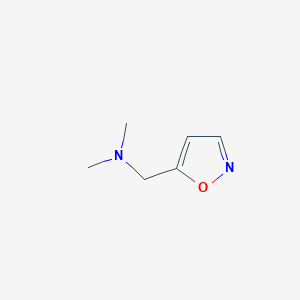
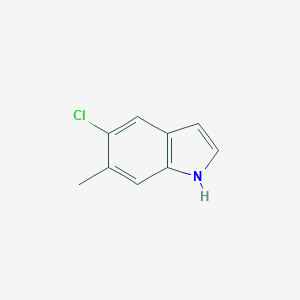
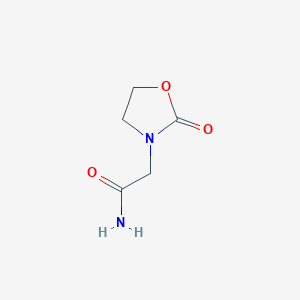
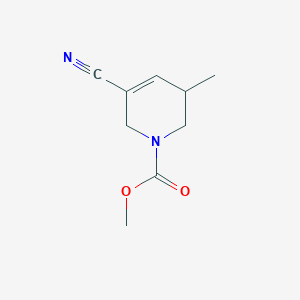
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)